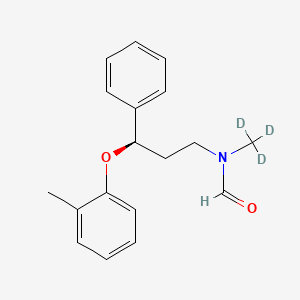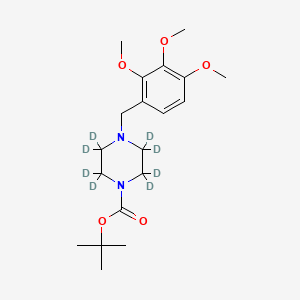
N-Boc-Trimetazidine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-Trimetazidine-d8 is a deuterated derivative of N-Boc-Trimetazidine. It is a labeled reference standard used in various scientific research applications. The compound has a molecular formula of C19H22D8N2O5 and a molecular weight of 374.5. It appears as a yellow oil and is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Trimetazidine-d8 involves the incorporation of deuterium atoms into the structure of N-Boc-Trimetazidine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis, photocatalytic synthesis, and other advanced techniques to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-Trimetazidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents .
Wissenschaftliche Forschungsanwendungen
N-Boc-Trimetazidine-d8 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of trimetazidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trimetazidine.
Wirkmechanismus
The mechanism of action of N-Boc-Trimetazidine-d8 is similar to that of trimetazidine. It is hypothesized to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while not affecting glycolysis. This shift in metabolism helps prevent the acidic conditions that exacerbate ischemic injury. The compound targets mitochondrial pathways and modulates energy production, providing cytoprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetazidine: The parent compound, used for the treatment of angina pectoris.
N-Boc-Trimetazidine: The non-deuterated version of N-Boc-Trimetazidine-d8.
Trimetazidine-d8: Another deuterated derivative used in similar research applications.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C19H30N2O5 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
VEHUBUWVCHATCU-PMCMNDOISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


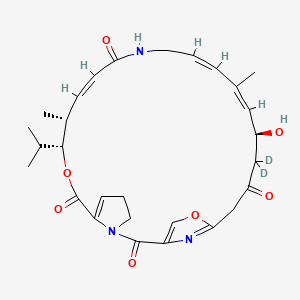
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
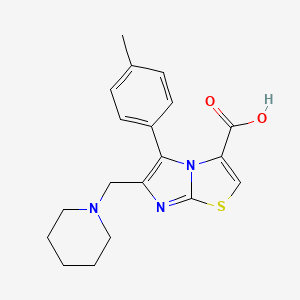
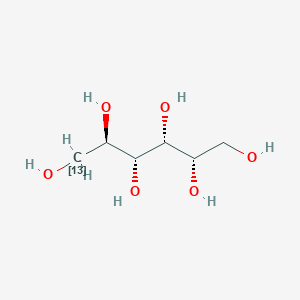
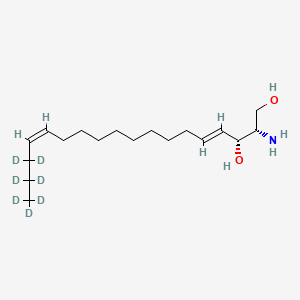

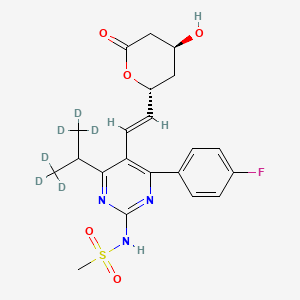
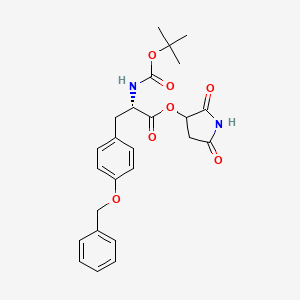
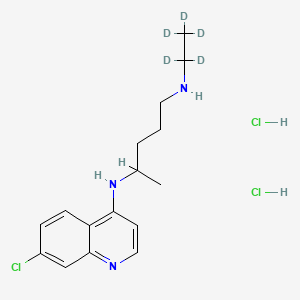

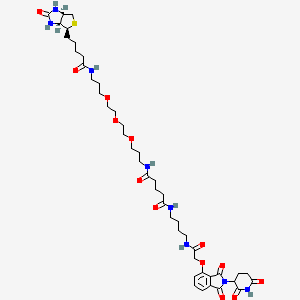
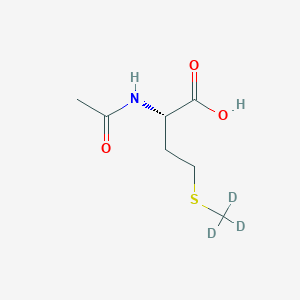
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
